molecular formula C19H15Cl2F3N2O B606938 Dapaconazole CAS No. 1269726-67-1

Dapaconazole

Numéro de catalogue: B606938
Numéro CAS: 1269726-67-1
Poids moléculaire: 415.2 g/mol
Clé InChI: FUAHXHWSMYFWGE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Applications De Recherche Scientifique

Dapaconazole has several scientific research applications:

    Chemistry: Used as a model compound to study imidazole chemistry and trifluoromethylbenzene derivatives.

    Biology: Investigated for its antifungal properties and interactions with fungal cell membranes.

    Medicine: Explored as a potential treatment for fungal infections, particularly those resistant to other antifungal agents.

    Industry: Potential applications in the development of antifungal coatings and materials

Orientations Futures

Dapaconazole has been used in trials studying the treatment of Tinea Pedis . The results of these studies may guide future research and clinical use of this compound . Further studies are needed to fully understand its mechanism of action, potential drug-drug interactions, and long-term safety profile .

Mécanisme D'action

Target of Action

Dapaconazole is an antifungal agent that primarily targets the sterol 14α-demethylase cytochrome P450 . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of fungal cell membranes.

Mode of Action

This compound inhibits the activity of sterol 14α-demethylase cytochrome P450, thereby disrupting the synthesis of ergosterol . This disruption leads to alterations in the fungal cell membrane, impairing its function and leading to cell death.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the ergosterol biosynthesis pathway . By inhibiting sterol 14α-demethylase, this compound prevents the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol in the fungal cell membrane and an accumulation of toxic 14α-methyl sterols .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in male beagle dogs following intravenous and oral administration . The oral bioavailability was calculated to be 97.3% , indicating excellent absorption . The elimination half-life (t½) after intravenous administration was 2.1-2.5 hours , the total body clearance was 2.5-4.2 L/h/kg , and the apparent volume of distribution was 9.0-14.4 L/kg .

Result of Action

The inhibition of ergosterol synthesis by this compound results in the disruption of the fungal cell membrane’s structure and function. This leads to increased membrane permeability, leakage of essential cell components, and ultimately, cell death .

Analyse Biochimique

Biochemical Properties

Dapaconazole interacts with several Cytochrome P450 (CYP) isoenzymes, including CYP1A2, CYP2A6, 2C8, 2C9, 2C19, 2D6, and 3A4 . The nature of these interactions involves the inhibition of these enzymes, with varying degrees of potency . For instance, this compound is a weak inhibitor of CYP1A2 and CYP2C9, a moderate inhibitor of CYP2C8 and CYP2D6, and a strong inhibitor of CYP2C19 and CYP3A .

Cellular Effects

The cellular effects of this compound are primarily related to its inhibitory action on the CYP enzymes. By inhibiting these enzymes, this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . Detailed information about the specific cellular processes influenced by this compound is not currently available.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with CYP enzymes. It acts as an inhibitor of these enzymes, thereby affecting the metabolic processes that these enzymes are involved in

Metabolic Pathways

This compound is involved in the metabolic pathways mediated by the CYP enzymes . Detailed information about the specific metabolic pathways that this compound is involved in, including any enzymes or cofactors that it interacts with, and any effects on metabolic flux or metabolite levels, is not currently available.

Analyse Des Réactions Chimiques

Types de réactions

Le dapconazole subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que le borohydrure de sodium et des nucléophiles comme les amines ou les thiols. Les conditions de réaction impliquent généralement des températures contrôlées, des solvants comme le diméthylsulfoxyde et des catalyseurs pour améliorer les vitesses de réaction .

Produits principaux

Les produits principaux formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des métabolites hydroxylés, tandis que les réactions de substitution peuvent produire divers dérivés d'imidazole substitués .

Applications de recherche scientifique

Le dapconazole a plusieurs applications de recherche scientifique :

    Chimie : Utilisé comme composé modèle pour étudier la chimie de l'imidazole et les dérivés du trifluorométhylbenzène.

    Biologie : Étudié pour ses propriétés antifongiques et ses interactions avec les membranes cellulaires fongiques.

    Médecine : Exploré comme traitement potentiel des infections fongiques, en particulier celles résistantes aux autres agents antifongiques.

    Industrie : Applications potentielles dans le développement de revêtements et de matériaux antifongiques

Mécanisme d'action

Le dapconazole exerce ses effets antifongiques en inhibant l'enzyme lanostérol 14α-déméthylase (CYP51A1), qui est cruciale pour la biosynthèse de l'ergostérol, un composant essentiel des membranes cellulaires fongiques. En perturbant la production d'ergostérol, le dapconazole compromet l'intégrité de la membrane cellulaire fongique, ce qui conduit à la mort cellulaire .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

Le dapconazole est unique en raison de sa structure spécifique, qui comprend des groupes trifluorométhyle qui améliorent son activité antifongique et ses propriétés pharmacocinétiques. Comparé aux autres antifongiques imidazolés et triazolés, le dapconazole peut offrir une efficacité améliorée contre certaines souches fongiques résistantes .

Propriétés

IUPAC Name

1-[2-(2,4-dichlorophenyl)-2-[[4-(trifluoromethyl)phenyl]methoxy]ethyl]imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2F3N2O/c20-15-5-6-16(17(21)9-15)18(10-26-8-7-25-12-26)27-11-13-1-3-14(4-2-13)19(22,23)24/h1-9,12,18H,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUAHXHWSMYFWGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269726-67-1
Record name Dapaconazole [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1269726671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dapaconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11985
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name DAPACONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H2976538CX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Customer
Q & A

Q1: What is the mechanism of action of Dapaconazole, and how does it affect fungi?

A1: this compound is a broad-spectrum antifungal agent belonging to the azole class. Like other azoles, it exerts its effect by inhibiting the enzyme lanosterol 14α-demethylase (CYP51) in fungi. [, ] This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane. By inhibiting CYP51, this compound disrupts ergosterol production, ultimately leading to fungal cell death. [, ]

Q2: Has this compound demonstrated efficacy against specific fungal infections in clinical trials?

A2: Yes, clinical trials have shown promising results for this compound in treating specific fungal infections. For instance, a randomized, double-blind, Phase II trial demonstrated that this compound tosylate 2% cream was non-inferior to Ketoconazole 2% cream in treating Pityriasis versicolor. [] The study reported similar clinical and mycological cure rates between the two treatments, with this compound also exhibiting a good safety profile. []

Q3: Are there concerns about potential drug interactions with this compound?

A3: Research suggests that this compound has the potential to interact with other drugs metabolized by certain cytochrome P450 (CYP) enzymes. In vitro studies using human liver microsomes and dynamic modeling (PBPK) suggest that this compound is a weak inhibitor of CYP1A2 and CYP2C9, a moderate inhibitor of CYP2C8 and CYP2D6, and a strong inhibitor of CYP2C19 and CYP3A. [] These findings highlight the importance of considering potential drug interactions during clinical use.

Q4: What are the potential advantages of this compound compared to existing antifungal treatments?

A4: While further research is necessary, some studies suggest potential advantages of this compound over existing treatments. For example, in the treatment of Pityriasis versicolor, this compound demonstrated a comparable efficacy to Ketoconazole but with a potentially improved safety profile, as adverse events were only observed in the Ketoconazole group. [] Additionally, ongoing research is exploring new formulations and delivery systems for this compound, which might offer improved efficacy and reduced side effects. [, ]

Q5: What is the current state of research on this compound, and what are the future directions?

A5: Current research on this compound includes investigating its efficacy against various fungal infections, exploring new formulations and delivery systems, and understanding its potential for drug interactions. [, , ] Future research directions may involve conducting larger clinical trials to confirm its efficacy and safety in different patient populations, evaluating its long-term effects, and exploring its potential in combination therapies. Additionally, investigating the potential for resistance development and exploring strategies to mitigate this risk will be crucial for the successful long-term use of this compound. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.